Product packaging for Methyl 2-(2,4,6-trinitrophenoxy)acetate(Cat. No.:)

Methyl 2-(2,4,6-trinitrophenoxy)acetate

Cat. No.: B1496594
M. Wt: 301.17 g/mol
InChI Key: OZUCZKPVBLSJDB-UHFFFAOYSA-N
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Description

Methyl 2-(2,4,6-trinitrophenoxy)acetate is a chemical compound of interest in specialized research due to the properties of its 2,4,6-trinitrophenoxy (picryl) moiety. The 2,4,6-trinitrophenyl group, derived from picric acid (2,4,6-trinitrophenol), is a well-known energetic functional group and has been extensively utilized in the development of materials science and detection methodologies. For instance, the nitro-aromatic compound 2,4,6-trinitrophenol (TNP) is a strong explosive and is notoriously difficult to detect, leading to research into sensitive and selective fluorescent sensors for this compound . Researchers can explore this compound as a potential synthetic intermediate or building block for incorporating the trinitrophenoxy group into more complex molecular architectures, such as polymers, dendrimers, or other functional materials. The methyl ester group also offers a handle for further chemical modification, for example, through hydrolysis to the carboxylic acid or transesterification. This compound is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets and literature prior to handling, as compounds containing trinitrophenyl groups may possess energetic properties and require appropriate safety precautions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O9 B1496594 Methyl 2-(2,4,6-trinitrophenoxy)acetate

Properties

Molecular Formula

C9H7N3O9

Molecular Weight

301.17 g/mol

IUPAC Name

methyl 2-(2,4,6-trinitrophenoxy)acetate

InChI

InChI=1S/C9H7N3O9/c1-20-8(13)4-21-9-6(11(16)17)2-5(10(14)15)3-7(9)12(18)19/h2-3H,4H2,1H3

InChI Key

OZUCZKPVBLSJDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Methyl 2-(2,4,6-trinitrophenoxy)acetate serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. It can act as a precursor for synthesizing more complex molecules in organic chemistry.
  • Explosive Formulations:
    • Due to its high nitrogen content and energetic properties, this compound is investigated for use in explosive formulations. It can enhance the performance of traditional explosives by providing additional energy release upon detonation. Its stability under varying conditions makes it suitable for military and industrial applications .
  • Biological Activity:
    • Recent studies have indicated potential biological activities associated with this compound. Research is ongoing to explore its antimicrobial and anticancer properties. The compound's ability to interact with biological molecules may lead to the development of new therapeutic agents or drug delivery systems .

Case Study 1: Explosive Performance Evaluation

A study conducted on various nitroaromatic compounds, including this compound, evaluated their performance as explosives. The results indicated that the compound exhibited superior detonation velocity and pressure compared to conventional explosives like TNT. This makes it a candidate for further research in developing advanced explosive materials.

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent. Further investigations into its mechanism of action are warranted to understand its efficacy fully .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key compounds with structural similarities to Methyl 2-(2,4,6-trinitrophenoxy)acetate, focusing on substituents, functional groups, and applications:

Compound Name CAS Number Molecular Formula Key Substituents/Features Applications/Properties Reference ID
2,4,6-Trinitrotoluene (TNT) 118-96-7 C₇H₅N₃O₆ Three nitro groups on toluene Explosive, high stability
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ Phenyl, acetyl, and ester groups Pharmaceutical synthesis standard
Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate 1186404-57-8 C₁₁H₁₀F₃NO₅ Nitro, trifluoromethyl, methoxy groups Specialty chemical synthesis
Methyl (2,3,5-trimethylphenoxy)acetate 2208-28-8 C₁₂H₁₆O₃ Trimethylphenoxy, ester Intermediate in agrochemicals
Ethyl 2-(2-methoxyphenoxy)acetate 13078-21-2 C₁₁H₁₄O₄ Methoxyphenoxy, ester Polymer stabilizer, solvent

Reactivity and Stability

  • Nitroaromatic vs. Chlorinated Esters: this compound’s nitro groups confer higher electron-withdrawing effects compared to chlorinated analogues like Bis(2,4,6-trichlorophenyl) oxalate (CAS 4841-22-9). This difference may result in enhanced oxidative stability but reduced compatibility with nucleophilic reagents .
  • Trifluoromethyl vs. Nitro Substitutents :
    The trifluoromethyl group in Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate (CAS 1186404-57-8) enhances lipophilicity and metabolic stability compared to nitro groups, making it more suitable for pharmaceuticals .

Key Research Findings

Thermal Decomposition: Nitroaromatic esters like this compound are expected to decompose exothermically above 200°C, similar to TNT. However, ester groups may introduce additional decomposition pathways, such as ester hydrolysis under acidic conditions .

Solubility and Stability: The trifluoromethyl group in Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate improves solubility in non-polar solvents, a property less pronounced in the trinitro-substituted compound due to higher polarity .

Regulatory Considerations: Compounds with nitro groups (e.g., TNT) often face stringent regulatory controls due to environmental and safety risks. This may limit the industrial adoption of this compound compared to less reactive analogues like ethyl 2-(2-methoxyphenoxy)acetate .

Preparation Methods

Preparation Methods of Methyl 2-(2,4,6-trinitrophenoxy)acetate

Nucleophilic Aromatic Substitution on 2,4,6-Trinitrophenyl Derivatives

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (S_NAr) of 2,4,6-trinitrophenol or its activated derivatives with methyl 2-haloacetate or methyl 2-substituted acetate derivatives.

  • General Reaction Scheme:

    $$
    \text{2,4,6-trinitrophenol} + \text{methyl 2-haloacetate} \xrightarrow{\text{base}} \text{this compound} + \text{halide ion}
    $$

  • The reaction typically requires a base such as potassium acetate or triethylamine to deprotonate the phenol and facilitate nucleophilic attack on the electrophilic carbon of the haloacetate.

  • The presence of the strongly electron-withdrawing nitro groups at the 2,4,6-positions activates the aromatic ring towards nucleophilic substitution, allowing the phenoxy group to be introduced efficiently.

Specific Synthetic Procedures and Conditions

Reaction Using Potassium Acetate in Ethanol
  • A method reported involves reacting 3-methoxy-2,4,6-trinitroaniline derivatives with potassium acetate in ethanol, followed by acidification to yield related trinitrophenyl compounds. Although this is a related system, it demonstrates the use of potassium acetate as a mild base in ethanol solvent to facilitate substitution on trinitrophenyl rings.

  • Applying similar conditions, this compound can be prepared by reacting 2,4,6-trinitrophenol with methyl bromoacetate or methyl chloroacetate in the presence of potassium acetate or triethylamine in ethanol or other suitable solvents.

Solvent Choice and Temperature
  • Aprotic solvents such as chlorinated solvents (dichloromethane, chloroform), aromatic solvents (benzene, toluene), or ethers (tetrahydrofuran, dioxane) are commonly employed to optimize yields and control reaction rates.

  • The reaction temperature is typically maintained between 15°C and 25°C to avoid side reactions and decomposition of sensitive nitroaromatic intermediates.

  • Reaction times range from 2 to 3 hours, with stirring to ensure complete conversion.

Alternative Methods and Related Compounds

  • Studies on related methyl esters with 2,4,6-trinitrophenyl groups show that the substitution can also be achieved via the reaction of methyl 2-cyano-4,6-dinitrophenylsulfanylacetate analogues, which undergo cyclization and substitution reactions under base catalysis.

  • The kinetics of these reactions suggest that the nucleophilic attack occurs preferentially on activated aromatic carbons bearing nitro groups, supporting the feasibility of preparing this compound through similar nucleophilic aromatic substitution mechanisms.

Mechanistic Insights

  • Kinetic studies on related 2,4,6-trinitrophenyl esters indicate that the reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon adjacent to the trinitrophenyl ether, with the leaving group (e.g., halide) departing simultaneously.

  • The strong electron-withdrawing effect of the trinitrophenyl group destabilizes intermediates, favoring a direct substitution rather than stepwise mechanisms.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials 2,4,6-Trinitrophenol, methyl bromoacetate/chloroacetate High purity reagents recommended
Base Potassium acetate, triethylamine Facilitates phenol deprotonation
Solvent Ethanol, dichloromethane, benzene, tetrahydrofuran Aprotic or protic solvents used depending on scale and solubility
Temperature 15°C to 25°C Controlled to avoid decomposition
Reaction time 2 to 3 hours Monitored by TLC or spectrophotometry
Yield Typically 60-80% Dependent on purity and reaction conditions
Purification Crystallization, column chromatography To remove side products and unreacted materials

Research Findings and Notes

  • The sensitivity of trinitrophenyl compounds to heat and base necessitates mild conditions and careful control of reaction parameters.

  • The use of aprotic solvents can improve selectivity and yield by minimizing side reactions.

  • Spectrophotometric monitoring at 360 nm can be used to track the release of 2,4,6-trinitrophenoxide ion, providing kinetic data to optimize reaction times.

  • No significant Brønsted breaks are observed in the reaction kinetics, consistent with a concerted substitution mechanism.

  • The reaction is general base catalyzed, and the choice of base can influence the reaction rate and yield.

Q & A

Q. What are the optimized synthetic routes and reaction conditions for Methyl 2-(2,4,6-trinitrophenoxy)acetate?

The synthesis typically involves esterification of nitro-substituted phenoxyacetic acid derivatives. A common approach is refluxing the precursor (e.g., 2,4,6-trinitrophenol) with methyl chloroacetate in a polar aprotic solvent (e.g., acetone or DMF) under basic conditions (e.g., K₂CO₃) to facilitate nucleophilic substitution . Critical parameters include:

  • Temperature : 60–80°C to balance reactivity and avoid decomposition.
  • Reaction Time : 6–12 hours for complete conversion.
  • Purification : Recrystallization from ethanol or methanol yields high-purity product (>95%) .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify aromatic protons (δ 8.5–9.0 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • X-ray Crystallography : Resolves nitro group geometry and steric interactions in the solid state, with refinement using SHELXL-97 .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 316.03 g/mol for C₉H₇N₃O₈) .

Q. What safety protocols are essential for handling nitroaromatic esters?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
  • Disposal : Follow EPA guidelines for nitroaromatic waste, avoiding incineration due to potential toxic fumes .

Advanced Research Questions

Q. How can contradictory data in nitro group reactivity be resolved during reduction or functionalization?

Conflicting results (e.g., over-reduction or incomplete conversion) arise from variable H₂ pressure in catalytic hydrogenation. Mitigation strategies include:

  • Pressure Control : Maintain 1–3 atm H₂ to limit side reactions.
  • Catalyst Selection : Pd/C (10% w/w) enhances selectivity for nitro-to-amine conversion .
  • Monitoring : Use TLC or in-situ IR to track intermediate formation .

Q. What computational tools predict the compound’s interactions in enzyme-substrate systems?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models binding affinities with enzymes like nitroreductases.
  • DFT Calculations : Gaussian 16 optimizes geometry and electron density for nitro group reactivity .
  • PubChem Data : Leverage CID-based properties (e.g., logP, polar surface area) for pharmacokinetic predictions .

Q. How does steric hindrance from trinitrophenoxy groups influence reaction kinetics in polymer synthesis?

The bulky 2,4,6-trinitrophenoxy moiety reduces nucleophilic attack rates in ester-based polymerization. Key findings:

  • Rate Constants : Measured via stopped-flow spectroscopy show 10–50x slower kinetics compared to non-nitro analogs.
  • Solvent Effects : DMF improves solubility and mitigates steric clashes during chain propagation .

Q. What strategies optimize the compound’s stability in drug delivery systems?

  • Microencapsulation : PLGA nanoparticles (100–200 nm) reduce hydrolysis of the ester linkage.
  • pH-Sensitive Formulations : Use enteric coatings (e.g., Eudragit®) for targeted release in the small intestine.
  • Lyophilization : Stabilizes the compound for long-term storage (-20°C, desiccated) .

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